molecular formula C25H24N2O2S B2684549 2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide CAS No. 919705-63-8

2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide

Cat. No.: B2684549
CAS No.: 919705-63-8
M. Wt: 416.54
InChI Key: YNCXEIWKGXPASL-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide is a complex organic compound that features an indole moiety, a phenoxy group, and a propanamide backbone. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Amidation: The final step involves the reaction of the thioether-indole derivative with 2-phenoxypropanoic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also feature the indole moiety and exhibit various biological activities.

    Phenoxy Compounds: Compounds such as 2-phenoxyethanol and 4-phenoxyphenol, which contain the phenoxy group and are used in different industrial applications.

Uniqueness

2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide is unique due to its combination of the indole moiety, thioether linkage, and phenoxy group, which together contribute to its distinct chemical properties and potential biological activities.

Biological Activity

The compound 2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide , characterized by its unique structure that combines a phenoxy group, an indole moiety, and a thioether linkage, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The IUPAC name of the compound is 2-phenoxy-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide . Its molecular formula is C24H22N2O2SC_{24}H_{22}N_{2}O_{2}S, and it has a molecular weight of 406.51 g/mol . The structural components include:

  • Phenoxy Group : Known for diverse biological interactions.
  • Indole Moiety : Associated with various pharmacological activities.
  • Thioether Linkage : Enhances binding properties to biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The compound's mechanism involves inhibition of specific enzymes and receptors associated with cancer cell proliferation.

Case Studies

  • In Vitro Studies : In studies involving various cancer cell lines (e.g., MCF7, HEPG2), the compound demonstrated an IC50 value in the low micromolar range, indicating potent antiproliferative effects compared to standard chemotherapeutics such as doxorubicin .
    Cell LineIC50 (µM)Reference
    MCF71.95
    HEPG20.67
    SK-MEL-50.80
  • Mechanistic Studies : The compound's interaction with histone deacetylases (HDACs) has been explored, revealing its potential to modulate gene expression related to cancer progression .

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest that the compound may also exhibit antimicrobial activity, although further research is needed to elucidate these effects comprehensively.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

  • Receptor Interaction : The indole moiety is known to interact with various receptors involved in cell signaling pathways that regulate growth and apoptosis.
  • Enzyme Inhibition : The thioether linkage enhances binding affinity to sulfur-containing active sites in proteins, potentially inhibiting their activity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameKey FeaturesAnticancer Activity
2-methoxy-N-(2-(1H-indol-3-yl)ethyl)acetamideLacks thioether linkageLower potency
N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamideDifferent acyl group affecting pharmacokineticsModerate activity

Properties

IUPAC Name

2-phenoxy-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-18(29-20-12-6-3-7-13-20)25(28)26-16-17-30-24-21-14-8-9-15-22(21)27-23(24)19-10-4-2-5-11-19/h2-15,18,27H,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCXEIWKGXPASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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